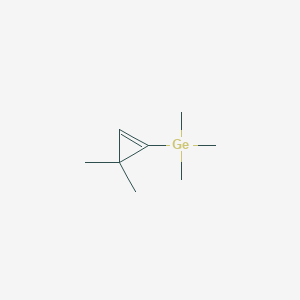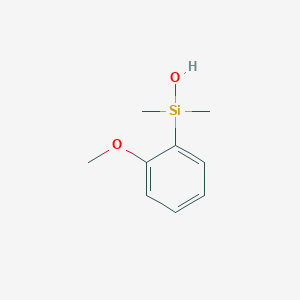
Dimethyl(2-methoxyphenyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-methoxyphenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a 2-methoxyphenyl group. This compound is part of the broader class of organosilanols, which are known for their unique chemical properties and applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl(2-methoxyphenyl)silanol can be synthesized through several methods. One common approach involves the hydrosilylation of 2-methoxyphenylacetylene with dimethylchlorosilane, followed by hydrolysis to yield the silanol. The reaction typically requires a platinum catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of dimethyldichlorosilane with 2-methoxyphenylmagnesium bromide, followed by hydrolysis. This method is advantageous due to its scalability and the relatively mild conditions required.
化学反応の分析
Types of Reactions: Dimethyl(2-methoxyphenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as lithium aluminum hydride (for reduction) and various nucleophiles (for substitution) are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like cesium carbonate, are typically employed.
Major Products:
Oxidation: Silanone derivatives.
Substitution: Various substituted phenylsilanols.
Cross-Coupling: Biaryl compounds.
科学的研究の応用
Dimethyl(2-methoxyphenyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of silicone-based materials, including adhesives, sealants, and coatings.
作用機序
The mechanism by which dimethyl(2-methoxyphenyl)silanol exerts its effects is primarily through its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can engage in various bonding interactions, including covalent and hydrogen bonding, which allows it to act as a versatile intermediate in chemical reactions. The hydroxyl group also plays a crucial role in facilitating these interactions by providing a site for further functionalization.
類似化合物との比較
- Dimethyl(4-methoxyphenyl)silanol
- Dimethyl(2-phenylethenyl)silanol
- Dimethyl(2,4,6-trimethylphenyl)silanol
Comparison: Dimethyl(2-methoxyphenyl)silanol is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and steric properties. Compared to its para-substituted counterpart, dimethyl(4-methoxyphenyl)silanol, the ortho-substituted compound exhibits different reactivity patterns in substitution and cross-coupling reactions. The presence of the methoxy group also enhances its solubility in organic solvents, making it more versatile in various applications.
特性
IUPAC Name |
hydroxy-(2-methoxyphenyl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIGWPEPIIGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700898 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609353-74-4 |
Source


|
| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

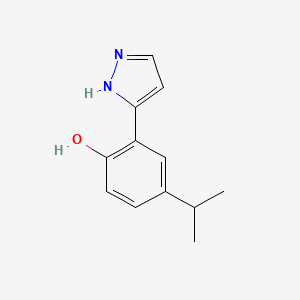
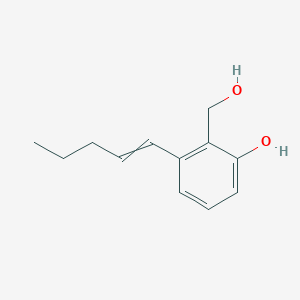
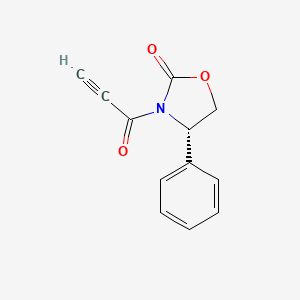
![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)

![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

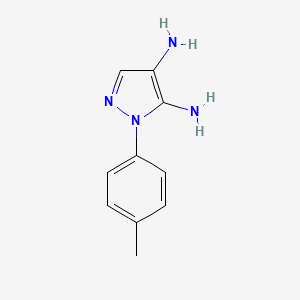
![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)
